Home > Products > Building Blocks P19740 > 2-Isopropyl-1h-imidazo[4,5-c]pyridine
2-Isopropyl-1h-imidazo[4,5-c]pyridine - 343868-62-2

2-Isopropyl-1h-imidazo[4,5-c]pyridine

Catalog Number: EVT-3160610
CAS Number: 343868-62-2
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine

Compound Description: This compound, also known as LY175326, is a potent cardiotonic agent. It exhibits both inotropic and vasodilator activities in experimental animal models and humans. LY175326 belongs to a class of non-catecholamine, non-glycoside cardiotonic drugs that were discovered as alternatives to traditional treatments. Research suggests that imidazo[4,5-c]pyridine analogs, like LY175326, possess greater potency compared to similar compounds with imidazo[4,5-b]pyridine or 8-phenylpurine structures. [, ]

Relevance: LY175326 shares the core 1H-imidazo[4,5-c]pyridine structure with the target compound, 2-Isopropyl-1H-imidazo[4,5-c]pyridine. The primary difference lies in the substitution at the 2-position of the imidazopyridine ring. While the target compound has an isopropyl group, LY175326 possesses a 2-methoxy-4-(methylsulfinyl)phenyl substituent at this position. [, ]

2-(4'-Amino-2'-hydroxyphenyl)-1H-imidazo[4,5-c]pyridine (AHPIP-c)

Compound Description: AHPIP-c is a molecule known to undergo excited state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom within the molecule upon excitation with light. Research indicates that AHPIP-c exhibits both normal and tautomer emissions in various solvents due to ESIPT. [, , ]

Relevance: AHPIP-c and 2-Isopropyl-1H-imidazo[4,5-c]pyridine both share the 1H-imidazo[4,5-c]pyridine scaffold. The distinction arises from the substitution at the 2-position, where AHPIP-c has a 4'-amino-2'-hydroxyphenyl group, while the target compound bears an isopropyl group. [, , ]

4-(Methylthio)-1H-imidazo[4,5-c]pyridine 2′-Deoxy-β-D-ribonucleosides

Compound Description: This family of compounds served as intermediates in the synthesis of 3-deaza-2′-deoxyadenosine, a nucleoside analog. []

6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives

Compound Description: This series of compounds has shown potential as Cathepsin K and S inhibitors. They hold promise for treating conditions such as osteoporosis, atherosclerosis, inflammation, immune disorders (rheumatoid arthritis, psoriasis), and chronic pain (including neuropathic pain). [, ]

Relevance: While these derivatives share the core 1H-imidazo[4,5-c]pyridine structure with 2-Isopropyl-1H-imidazo[4,5-c]pyridine, they differ in their substitution patterns. The 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives possess a phenyl group at the 6-position and a carbonitrile group at the 4-position, features absent in the target compound. Additionally, these derivatives include various substituents (R1, R2, R3, R4, X, Y, n) that are not present in the simpler structure of 2-Isopropyl-1H-imidazo[4,5-c]pyridine. [, ]

4-Amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine (3-deaza-(+)-EHNA)

Compound Description: This compound and its derivatives are recognized as adenosine deaminase inhibitors. Adenosine deaminase is an enzyme involved in purine metabolism, and inhibitors of this enzyme find applications in various therapeutic areas. []

2-[(Aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine

Compound Description: This class of compounds is associated with antiosteoporotic activity, highlighting its potential in treating bone-related disorders. []

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: PD123319 is a potent non-peptide Angiotensin II antagonist. It is noteworthy for its complex structure and its potential in treating hypertension and related cardiovascular diseases. []

Relevance: This compound is structurally distinct from 2-Isopropyl-1H-imidazo[4,5-c]pyridine despite sharing the basic 1H-imidazo[4,5-c]pyridine core. PD123319 features a tetrahydroimidazopyridine ring system with multiple substituents. These include a (S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl] group at the 1-position, a (diphenylacetyl) group at the 5-position, and a carboxylic acid group at the 6-position. This complex structure contrasts with the simpler 2-isopropyl substitution in the target compound. []

2-phenyl-imidazo[4,5-c]pyridines

Compound Description: This group of compounds was investigated alongside imidazo[4,5-b]pyridines (e.g., Sulmazole) and 8-phenylpurines to study their structure-activity relationships as cardiotonic agents. Researchers observed that the 2-phenyl-imidazo[4,5-c]pyridines generally displayed 5-10 times greater potency than the imidazo[4,5-b]pyridines or 8-phenylpurines. Additionally, all the tested imidazo[4,5-c]pyridine analogs exhibited oral activity, unlike the imidazo[4,5-b]pyridines and 8-phenylpurines where only Sulmazole showed significant oral activity. []

Relevance: Both 2-phenyl-imidazo[4,5-c]pyridines and 2-Isopropyl-1H-imidazo[4,5-c]pyridine share the fundamental 1H-imidazo[4,5-c]pyridine structure. They are differentiated by the substituent at the 2-position of the imidazopyridine ring. While 2-Isopropyl-1H-imidazo[4,5-c]pyridine has an isopropyl group, the 2-phenyl-imidazo[4,5-c]pyridines have a phenyl group at that position. []

2-(3-Methoxy-5-methylsulfinyl-2-thienyl)-1H-imidazo-(4,5-c)-pyridine HCl (HN-10200) and its derivatives

Compound Description: HN-10200, along with its sulfide (HN-10201) and sulfone (HN-10202) derivatives, act as non-selective inhibitors of phosphodiesterase (PDE) isoenzymes I-IV. Although HN-10200 displayed minimal inotropic effects in failing human heart preparations, these compounds have been investigated for their potential cardiovascular effects. []

Relevance: These compounds are structurally distinct from 2-Isopropyl-1H-imidazo[4,5-c]pyridine. Although they share the 1H-imidazo[4,5-c]pyridine core, HN-10200 and its derivatives possess a (3-methoxy-5-methylsulfinyl-2-thienyl) substituent at the 2-position, whereas the target compound has an isopropyl group at that position. []

1H-imidazo[4,5-c]pyridine-piperidine hybrids

Compound Description: This group of compounds represents a novel class of potential anti-cancer agents. Several of these hybrid molecules have demonstrated promising in vitro activity against MCF-7 human breast adenocarcinoma and A549 lung cancer cell lines. []

Relevance: These hybrid molecules share the 1H-imidazo[4,5-c]pyridine core with 2-Isopropyl-1H-imidazo[4,5-c]pyridine. The key difference lies in the presence of a piperidine ring directly linked to the imidazopyridine system, a feature absent in the target compound. This structural modification significantly impacts their pharmacological profiles and potential applications. []

2-(1H-imidazo-[4,5-c]-pyridine-2-yl)-6-methoxyphenol

Compound Description: This specific compound's crystal structure has been elucidated, providing insights into its molecular geometry and packing arrangement in the solid state. []

Relevance: 2-(1H-imidazo-[4,5-c]-pyridine-2-yl)-6-methoxyphenol shares the core 1H-imidazo[4,5-c]pyridine structure with 2-Isopropyl-1H-imidazo[4,5-c]pyridine. The distinction lies in the substituent at the 2-position. In this case, it's a 2-hydroxy-6-methoxyphenyl group, differing from the isopropyl group present in the target compound. []

2,4,6-Tris(1H-imidazo[4,5-c]pyridin-2-yl)pyridine

Compound Description: This compound, with its three imidazo[4,5-c]pyridine units linked to a central pyridine ring, has been synthesized and characterized. []

Relevance: This compound showcases a significant departure in structure from 2-Isopropyl-1H-imidazo[4,5-c]pyridine. While it incorporates the 1H-imidazo[4,5-c]pyridine moiety, the presence of three such units attached to a central pyridine ring results in a vastly different molecular architecture. This difference in complexity distinguishes it from the target compound, which has a single substituted imidazo[4,5-c]pyridine core. []

2,3-dihydrospiro[1H-4- and 5-azabenzimidazole-2,1′-cyclohexane] (Spiro[cyclohexane-1,2′(3′H)-1′H-imidazo[4,5-b]pyridine] and Spiro[cyclohexane-1,2′(3′H)-1′H-imidazo[4,5-c]pyridine])

Compound Description: These spiro compounds are structurally related because both contain a cyclohexane ring fused to an imidazopyridine moiety. These compounds are of interest due to their reactions with nucleophiles, leading to substituted 2H-azabenzimidazoles or 2,3-dihydro-1H-azabenzimidazoles through Michael addition reactions. These reactions are particularly relevant for synthesizing various substituted diaminopyridines, which are valuable intermediates in preparing fused pyridine ring systems with potential pharmaceutical applications. []

Relevance: These spiro compounds, while containing the 1H-imidazo[4,5-c]pyridine unit like 2-Isopropyl-1H-imidazo[4,5-c]pyridine, differ significantly in their overall structure due to the spirocyclic ring system. In these spiro compounds, a cyclohexane ring is directly linked to the imidazopyridine moiety, creating a distinct three-dimensional structure that contrasts with the simple 2-isopropyl substitution in the target compound. []

14C- and 18O-labeled 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride (LY175326)

Compound Description: This entry refers to the isotopically labeled versions of LY175326. These labeled forms are essential tools in pharmacokinetic and metabolic studies, allowing researchers to track the drug's fate and distribution in biological systems. []

Relevance: The labeled LY175326 variants share the same core structure as the non-labeled LY175326, which, as previously discussed, is structurally related to 2-Isopropyl-1H-imidazo[4,5-c]pyridine through their common 1H-imidazo[4,5-c]pyridine core. The key difference lies in the isotopic labeling, with 14C or 18O atoms incorporated into the LY175326 structure. []

4,5,6,7‐Tetrahydro‐1H‐imidazo[4,5‐c]pyridine‐6‐carboxylic acids (Spinacines)

Compound Description: Spinacines are a class of naturally occurring amino acids. They have been investigated for their potential use in preparing antihypertensive agents. [, ]

1H-imidazo[4,5-c]pyridine

Compound Description: This compound represents the core structure of all the related compounds discussed in this section. It serves as a fundamental building block for various derivatives with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: 1H-imidazo[4,5-c]pyridine is the parent compound of 2-Isopropyl-1H-imidazo[4,5-c]pyridine, with the latter having an isopropyl group substituted at the 2-position. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: These derivatives, while structurally similar to 2-Isopropyl-1H-imidazo[4,5-c]pyridine due to their common 1H-imidazo[4,5-c]pyridine core, differ in their substitution patterns. The 1-Benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines possess a benzyl group at the 1-position and an alkylamino group at the 4-position. In contrast, the target compound has an isopropyl group at the 2-position. []

1H-imidazo[4,5-b]pyridine and quinazoline derivatives

Compound Description: A study exploring purine analogs as phleomycin amplifiers investigated 1H-imidazo[4,5-b]pyridine-2(3H)-thiones and quinazoline-4(3H)-thione. The research demonstrated that these compounds react with various alkyl halides and substituted acetamides to yield the corresponding thioethers. These thioethers were subsequently examined for their activity as phleomycin amplifiers against E. coli. []

Relevance: The 1H-imidazo[4,5-b]pyridine derivatives, though structurally similar to 2-Isopropyl-1H-imidazo[4,5-c]pyridine, are classified as 3-deaza purine analogs, while those with the [4,5-c] ring structure are considered 7-deaza purine analogs. This distinction arises from the different positions of the nitrogen atom in the six-membered ring relative to the imidazole ring. [] On the other hand, quinazoline derivatives, although containing a fused heterocyclic system like imidazo[4,5-c]pyridines, differ in their core structure, having a benzene ring fused to a pyrimidine ring instead of an imidazole ring fused to a pyridine ring. []

1H-imidazo[4,5-c]quinolin-4-amines

Compound Description: This class of compounds represents a novel group of non-xanthine adenosine antagonists. Many of these derivatives exhibit nanomolar affinity for the adenosine A1 receptor and are structurally distinct from traditional xanthine-based antagonists. Research suggests that specific hydrophobic substitutions at the 2- and 4-positions of the 1H-imidazo[4,5-c]quinoline scaffold can enhance their affinity for adenosine receptors. [, , , , ]

Relevance: While sharing a heterocyclic core with 2-Isopropyl-1H-imidazo[4,5-c]pyridine, 1H-imidazo[4,5-c]quinolin-4-amines are benzo-fused analogs of the imidazo[4,5-c]pyridine scaffold. This means they have an additional benzene ring fused to the pyridine ring of the imidazo[4,5-c]pyridine core, creating a larger tricyclic system. [, , , , ]

1,5-Substituted 1H-imidazo[4,5-c]quinolin-4(5H)-ones

Compound Description: This class of tricyclic heterocycles was designed and synthesized as potential bronchodilators. Studies revealed a strong link between the nature of substituents at the 5-position and bronchodilatory activity. []

Relevance: Like the 1H-imidazo[4,5-c]quinolin-4-amines, these compounds are benzo-fused analogs of the imidazo[4,5-c]pyridine scaffold, making them structurally distinct from 2-Isopropyl-1H-imidazo[4,5-c]pyridine. The additional benzene ring fused to the imidazo[4,5-c]pyridine core leads to a tricyclic structure, unlike the simpler bicyclic core of the target compound. []

2-Butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide) (14u)

Compound Description: This compound belongs to a series of non-peptide angiotensin II receptor antagonists designed and synthesized as potential antihypertensive agents. It exhibits potent in vitro activity, exceeding that of losartan. []

Relevance: Although it shares the imidazo[4,5-c]pyridine core with 2-Isopropyl-1H-imidazo[4,5-c]pyridine, 14u has a distinct structure due to its partially saturated imidazopyridine ring system and the presence of multiple substituents. These include a butyl group at the 2-position, a [[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl] group at the 3-position, and a (N,N-diethylacetamide) group at the 5-position, differentiating it from the simpler 2-isopropyl substitution in the target compound. []

4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is a potent, novel, ATP-competitive, pan-AKT kinase inhibitor. Preclinical studies demonstrated its ability to inhibit tumor growth in human breast carcinoma xenografts. []

N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

Compound Description: PF-232798 is a CCR5 antagonist with an attractive antiviral profile and improved absorption characteristics compared to earlier analogs. It has shown activity against a maraviroc-resistant HIV-1 strain, suggesting a distinct resistance profile. []

Relevance: Despite sharing the imidazo[4,5-c]pyridine core with 2-Isopropyl-1H-imidazo[4,5-c]pyridine, PF-232798 features a complex and distinct structure. It includes a tetrahydroimidazopyridine ring, an azabicyclo[3.2.1]octane system, and multiple substituents, including a fluorophenyl group, an isobutyryl group, and an acetamide group. This intricate structure contrasts with the simpler 2-isopropyl substitution in the target compound. []

1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine

Compound Description: This compound, with its isobutyl group at the 1-position and dimethylamino group at the 4-position, has been structurally characterized, offering insights into its molecular geometry and potential interactions. []

Relevance: Similar to other 1H-imidazo[4,5-c]quinolin-4-amine derivatives, this compound is a benzo-fused analog of 2-Isopropyl-1H-imidazo[4,5-c]pyridine. The additional benzene ring fused to the imidazo[4,5-c]pyridine core distinguishes it from the target compound. []

3H-imidazo[4,5-c]pyridazine, 1H-imidazo[4,5-d]pyridazine, and 1H-benzimidazole analogs

Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity. They are analogs of the potent anticonvulsant purine, 9-(2-fluorobenzyl)-6-methylamino-9H-purine (78U79). Despite their structural similarity to 78U79, these analogs exhibited significantly lower anticonvulsant activity. []

Relevance: These compounds, although containing heterocyclic systems, differ from 2-Isopropyl-1H-imidazo[4,5-c]pyridine in their core structures. The 3H-imidazo[4,5-c]pyridazine and 1H-imidazo[4,5-d]pyridazine analogs contain a pyridazine ring instead of a pyridine ring fused to the imidazole moiety. [] The 1H-benzimidazole analogs have a benzene ring fused to an imidazole ring, lacking the pyridine ring present in the target compound. []

2-Aryl-1H-imidazo[4,5-c]pyridines

Compound Description: This class of compounds was efficiently synthesized using a one-pot reductive cyclization method involving 4-amino-3-nitro-pyridines and aromatic aldehydes in the presence of Na2S2O4. These compounds can be further modified to obtain N-benzylated derivatives. []

Relevance: Both 2-aryl-1H-imidazo[4,5-c]pyridines and 2-Isopropyl-1H-imidazo[4,5-c]pyridine share the 1H-imidazo[4,5-c]pyridine core. They differ in their 2-position substituent, where the former have an aryl group while the latter has an isopropyl group. []

2-Substituted-1H-imidazo[4,5-b]pyridines and -1H-benzimidazoles

Compound Description: These series of compounds were synthesized and evaluated for their gastroprotective and antiulcer activities in rats. []

Relevance: While 2-substituted-1H-imidazo[4,5-b]pyridines are considered 3-deaza purine analogs, those with the [4,5-c] ring system, like 2-Isopropyl-1H-imidazo[4,5-c]pyridine, are classified as 7-deaza purine analogs. This distinction stems from the varying positions of the nitrogen atom in the six-membered ring relative to the imidazole ring. [] On the other hand, 2-substituted-1H-benzimidazoles, though possessing a fused heterocyclic system, differ fundamentally from the target compound. They have a benzene ring fused to an imidazole ring, lacking the pyridine ring present in 2-Isopropyl-1H-imidazo[4,5-c]pyridine. []

Imidazo[4,5-b]pyridine derivatives using 2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine

Compound Description: This research focused on synthesizing new imidazo[4,5-b]pyridine derivatives with various substituents at the 2-position by utilizing 2-cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine as a key starting material. The synthesized compounds were then evaluated for their tuberculostatic activity. []

Relevance: The imidazo[4,5-b]pyridine derivatives differ from 2-Isopropyl-1H-imidazo[4,5-c]pyridine in the position of the nitrogen atom in the six-membered ring relative to the imidazole ring. [] This difference in the core structure significantly impacts their chemical and pharmacological properties. []

2-(4′-N,N‐Dimethylaminophenyl)‐imidazo[4,5‐c]pyridine (DMAPIP-c)

Compound Description: DMAPIP-c is a molecule that exhibits unique photophysical properties, particularly its excited-state behavior in the presence of methanol solvent. Research suggests that DMAPIP-c can form hydrogen bonds with methanol molecules, leading to an excited-state intermolecular proton transfer (ESIPT) process. This process, triggered by light excitation, involves transferring a proton from the methanol molecule to the DMAPIP-c molecule. []

Source and Classification

The compound is cataloged under the Chemical Abstracts Service Registry Number 343868-62-2 and has been investigated for its pharmacological properties, particularly as a positive allosteric modulator of the GABA_A receptor, which is crucial in the central nervous system's inhibitory neurotransmission pathways .

Synthesis Analysis

Synthetic Routes

The synthesis of 2-Isopropyl-1H-imidazo[4,5-c]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. This reaction can be efficiently conducted under microwave-assisted heating, which has been shown to enhance reaction rates and yields. The general conditions for this synthesis include:

  • Temperature: Microwave irradiation often at temperatures between 100°C and 200°C.
  • Solvent: Commonly conducted in solvent-free conditions or using polar aprotic solvents.
  • Yield: Moderate to good yields are typically achieved, often ranging from 60% to 85% depending on the specific conditions used .

Industrial Production

For large-scale production, continuous flow reactors may be employed to optimize reaction conditions further and ensure high yield and purity. This modern approach allows for better control over reaction parameters and minimizes by-products, making it suitable for industrial applications.

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-1H-imidazo[4,5-c]pyridine consists of a fused imidazole and pyridine ring system. Key features include:

  • Molecular Formula: C_11H_12N_4
  • Molecular Weight: Approximately 200.24 g/mol
  • Structural Characteristics: The compound exhibits a planar structure due to the aromatic nature of the rings, with the isopropyl group providing steric bulk that influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1H-imidazo[4,5-c]pyridine participates in various chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to form N-oxide derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the nitrogen atoms within the imidazole ring under appropriate conditions.

Common Reagents and Conditions

  • Oxidation Conditions: Typically conducted in an acidic medium with hydrogen peroxide.
  • Reduction Conditions: Sodium borohydride in methanol is commonly employed.
  • Substitution Conditions: Alkyl halides are used in the presence of bases such as potassium carbonate to facilitate nucleophilic attack .
Mechanism of Action

The mechanism of action of 2-Isopropyl-1H-imidazo[4,5-c]pyridine primarily involves its role as a GABA_A receptor positive allosteric modulator. By binding to specific sites on the receptor, it enhances the effects of GABA (gamma-aminobutyric acid), leading to increased inhibitory neurotransmission. This modulation can result in anxiolytic effects and has potential implications for treating anxiety disorders and other central nervous system conditions .

Applications

2-Isopropyl-1H-imidazo[4,5-c]pyridine has several notable scientific applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic roles in treating central nervous system disorders, including anxiety and depression due to its action on GABA_A receptors.
  • Biological Research: Used as a tool compound to study receptor mechanisms and signaling pathways related to neurotransmission.
  • Material Science: Explored for applications in optoelectronic devices due to its unique electronic properties derived from its heterocyclic structure.

Properties

CAS Number

343868-62-2

Product Name

2-Isopropyl-1h-imidazo[4,5-c]pyridine

IUPAC Name

2-propan-2-yl-3H-imidazo[4,5-c]pyridine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c1-6(2)9-11-7-3-4-10-5-8(7)12-9/h3-6H,1-2H3,(H,11,12)

InChI Key

HRBADQYNYDEPJK-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(N1)C=NC=C2

Canonical SMILES

CC(C)C1=NC2=C(N1)C=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.